molecular formula C6H12O3 B8487233 (2-Ethyl-1,3-dioxolan-2-yl)methanol

(2-Ethyl-1,3-dioxolan-2-yl)methanol

Cat. No. B8487233
M. Wt: 132.16 g/mol
InChI Key: DMSQUENSYBWKSL-UHFFFAOYSA-N
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Patent
US08124780B2

Procedure details

A mixture of methyl (2-ethyl-1,3-dioxolan-2-yl)acetate (1.39 g, 7.94 mmol), potassium carbonate (2.19 g, 15.9 mmol), tetrahydrofuran (20 ml) and water (10 ml) was stirred at room temperature for 6 hours and 50 minutes. The reaction mixture was concentrated under reduced pressure, ethyl acetate was added to the residue, which was subjected to NH silica gel pad filtration. The filtrate was concentrated under reduced pressure to obtain the title compound (0.75 g, 71.5%) as colorless oil.
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
71.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH2:8][C:9](OC)=O)[O:7][CH2:6][CH2:5][O:4]1)C.C(=O)([O-])[O-:14].[K+].[K+].O1CCCC1>O>[CH2:8]([C:3]1([CH2:1][OH:14])[O:4][CH2:5][CH2:6][O:7]1)[CH3:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.39 g
Type
reactant
Smiles
C(C)C1(OCCO1)CC(=O)OC
Name
Quantity
2.19 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 6 hours and 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue, which
FILTRATION
Type
FILTRATION
Details
was subjected to NH silica gel pad filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C(C)C1(OCCO1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 71.5%
YIELD: CALCULATEDPERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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